5-(Aminomethyl)furan-2-carboxylic acid hydrochloride

Catalog No.
S991615
CAS No.
51521-95-0
M.F
C6H8ClNO3
M. Wt
177.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Aminomethyl)furan-2-carboxylic acid hydrochlori...

CAS Number

51521-95-0

Product Name

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride

IUPAC Name

5-(aminomethyl)furan-2-carboxylic acid;hydrochloride

Molecular Formula

C6H8ClNO3

Molecular Weight

177.58 g/mol

InChI

InChI=1S/C6H7NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h1-2H,3,7H2,(H,8,9);1H

InChI Key

VZBDETJVJSTWPP-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)C(=O)O)CN.Cl

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN.Cl

Monomer and Potential Precursor

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride (AMF-HCl) is a molecule classified as a furan monomer. Furan monomers are the building blocks for polymers containing the furan ring structure []. Research into AMF-HCl has explored its potential as a precursor for the synthesis of various furan-based polymers with unique properties [].

Colorant Applications

Due to its chemical structure, AMF-HCl exhibits some coloring properties. Scientific studies have investigated the use of AMF-HCl as a colorant for plastics and rubbers []. These studies examine the effectiveness of AMF-HCl in imparting color to different materials and its potential applications in various industrial settings.

Synthesis of AMF-HCl

Scientific literature also details methods for the synthesis of AMF-HCl. One reported approach involves a multi-step process starting with furfurylamine and utilizing sodium hydroxide and sodium hypochlorite for subsequent reactions []. This highlights the research efforts dedicated to understanding and optimizing the production methods for AMF-HCl.

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8ClNO3C_6H_8ClNO_3 and a molecular weight of approximately 177.58 g/mol. It is a derivative of furan, characterized by the presence of an amino group and a carboxylic acid functional group. This compound appears as a white to off-white powder and is soluble in water and other polar solvents .

There is no current research available on the mechanism of action of AMFC-HCl in biological systems.

  • Potential irritant: The amine group might cause skin and eye irritation.
  • Potential respiratory irritant: Inhalation of dust or aerosols should be avoided.
  • Unknown toxicity: The specific toxicity of AMFC-HCl is unknown and should be treated with caution.
Typical for carboxylic acids and amines. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when reacted with acyl chlorides or anhydrides.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.

The presence of both amino and carboxylic groups makes it versatile for further chemical modifications .

5-(Aminomethyl)furan-2-carboxylic acid hydrochloride exhibits significant biological activities. It has been noted for its potential role as a precursor in the synthesis of gamma-aminobutyric acid (GABA) analogs, which are important in neuropharmacology due to their inhibitory neurotransmitter functions . Additionally, it has been reported to possess antimicrobial properties, making it a candidate for pharmaceutical applications .

The synthesis of 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride typically involves:

  • Starting Materials: Furan derivatives and appropriate amine sources.
  • Reagents: Use of reagents such as formaldehyde or its equivalents to introduce the aminomethyl group.
  • Conditions: The reaction is often conducted under acidic or basic conditions, depending on the desired pathway.

A common synthetic route involves the reaction of furan-2-carboxylic acid with formaldehyde in the presence of ammonia or an amine .

This compound finds applications across various fields:

  • Pharmaceuticals: As a building block for synthesizing GABA analogs and other bioactive compounds.
  • Research: Used in studies involving neurotransmitter pathways and neuropharmacological effects.
  • Chemical Synthesis: Acts as a reagent in organic synthesis for creating heteroaromatic compounds .

Interaction studies have indicated that 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride can interact with various biological targets, particularly in the central nervous system. Its derivatives have shown potential in modulating GABAergic activity, which is crucial for maintaining neurological balance. These interactions highlight its relevance in developing therapeutic agents for neurological disorders .

Several compounds share structural similarities with 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Aminomethylfuroic acidContains an aminomethyl groupUsed primarily in organic synthesis
Ethyl 5-(aminomethyl)furan-2-carboxylateEthyl ester variantMore lipophilic due to ethyl group
5-(Acetamidomethyl)furan-2-carboxylic acidAcetamido substitutionPotentially different biological activity

These compounds are distinguished by their functional groups and substituents, which influence their reactivity and biological properties. The unique combination of the furan ring with both amino and carboxylic functionalities in 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride enhances its utility in pharmaceutical applications compared to its analogs .

Dates

Modify: 2023-08-16

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